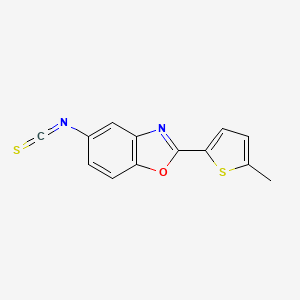![molecular formula C19H19N5OS B14663058 N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea CAS No. 41763-71-7](/img/structure/B14663058.png)
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea is a complex organic compound that belongs to the class of quinazolinamines These compounds are known for their heterocyclic aromatic structures containing a quinazoline moiety substituted by one or more amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the morpholine moiety.
Attachment of the Phenylthiourea Group: The final step involves the reaction of the morpholinyl-quinazoline intermediate with phenyl isothiocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, catalysts, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- 2-[(morpholin-4-yl)methyl]quinazolin-4-amine
- 2-(morpholinomethyl)quinazolin-4-ol
Uniqueness
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea stands out due to its unique combination of the quinazoline core, morpholine group, and phenylthiourea moiety. This combination imparts distinct chemical properties and potential biological activities that may not be present in similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness.
Propriétés
Numéro CAS |
41763-71-7 |
|---|---|
Formule moléculaire |
C19H19N5OS |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
1-(2-morpholin-4-ylquinazolin-4-yl)-3-phenylthiourea |
InChI |
InChI=1S/C19H19N5OS/c26-19(20-14-6-2-1-3-7-14)23-17-15-8-4-5-9-16(15)21-18(22-17)24-10-12-25-13-11-24/h1-9H,10-13H2,(H2,20,21,22,23,26) |
Clé InChI |
BATCEPDYENVVIY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NC(=S)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
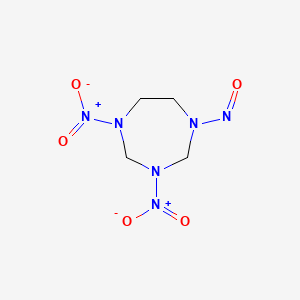
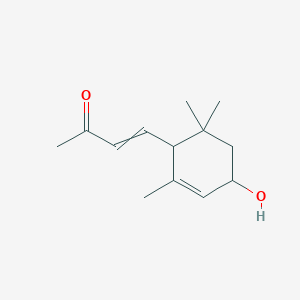
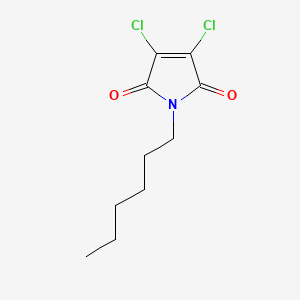
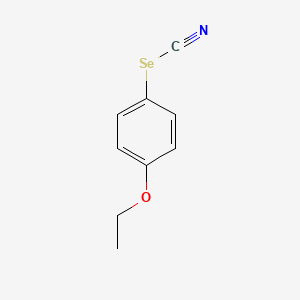

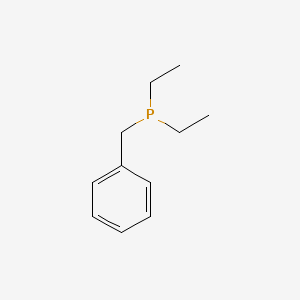
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)

![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
